molecular formula C11H15N B3090579 (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine CAS No. 1212278-77-7

(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine

Cat. No. B3090579
CAS RN: 1212278-77-7
M. Wt: 161.24 g/mol
InChI Key: AIZOWKLMMYHPJI-QMMMGPOBSA-N
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Description

  • CAS Number : Notable CAS numbers include XW021320356002 (250 mg) and XW021320356001 (100 mg) .

Scientific Research Applications

DNA Interaction and Cytotoxicity

Cu(II) complexes with tridentate ligands, including variants similar in structure to "(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine," have been synthesized and studied for their DNA binding properties and cytotoxicity. These complexes exhibit good DNA binding propensity and demonstrate minor structural changes to calf thymus DNA, suggesting potential applications in targeted drug delivery and cancer therapy (Kumar et al., 2012).

Crystal Structure and Electronic Properties

The crystal and electronic structure of compounds incorporating the 2,3-dihydro-1H-inden motif has been explored, revealing insights into the intermolecular interactions and packing in the solid state. Such studies aid in understanding the molecular behavior in various environments, which is crucial for designing materials with desired properties (Aydın et al., 2017).

Novel Compound Identification

A novel cathinone derivative featuring the 2,3-dihydro-1H-inden structure was identified and characterized, underscoring the compound's potential for forensic and clinical research. This work illustrates the ongoing discovery and analysis of new compounds with unique chemical backbones, contributing to the broader chemical knowledge base (Bijlsma et al., 2015).

Antimicrobial Activity

The synthesis and antimicrobial activity of novel derivatives, including those related to the structural framework of "(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine," have been investigated. These studies provide valuable information on the potential of such compounds in combating microbial and fungal infections, highlighting their significance in developing new therapeutic agents (Kumbhare et al., 2013).

properties

IUPAC Name

(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZOWKLMMYHPJI-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(CCC2)C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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